
1-Iodopropane-1,1,2,2-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodopropane-1,1,2,2-d4 is a deuterated derivative of 1-Iodopropane, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Méthodes De Préparation
1-Iodopropane-1,1,2,2-d4 can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 1-propanol-1,1,2,2-d4 with iodine and red phosphorus. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrially, the compound can be produced by the halogenation of deuterated propane using iodine in the presence of a catalyst. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Iodopropane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can produce 1-propanol-1,1,2,2-d4.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene-1,1,2,2-d4.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to form alkanes.
Applications De Recherche Scientifique
1-Iodopropane-1,1,2,2-d4 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It serves as a precursor in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystal displays and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Iodopropane-1,1,2,2-d4 involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo nucleophilic substitution and elimination reactions efficiently. The deuterium atoms provide stability and can be used to study reaction mechanisms and kinetics.
Comparaison Avec Des Composés Similaires
1-Iodopropane-1,1,2,2-d4 can be compared with other similar compounds such as:
1-Iodopropane: The non-deuterated version, which has similar reactivity but lacks the isotopic labeling properties.
1-Bromopropane-1,1,2,2-d4: Another deuterated halogenated compound, which has different reactivity due to the presence of bromine instead of iodine.
1-Chloropropane-1,1,2,2-d4: Similar to this compound but with chlorine, which affects its reactivity and applications.
This compound stands out due to its unique combination of isotopic labeling and the reactivity of the iodine atom, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C3H7I |
|---|---|
Poids moléculaire |
174.02 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-1-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 |
Clé InChI |
PVWOIHVRPOBWPI-RRVWJQJTSA-N |
SMILES isomérique |
[2H]C([2H])(C)C([2H])([2H])I |
SMILES canonique |
CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


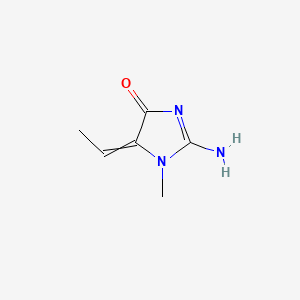
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
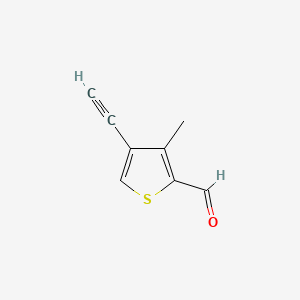
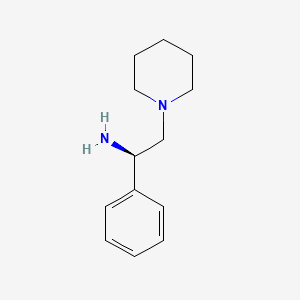
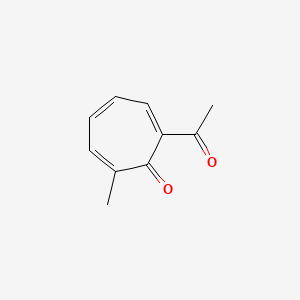
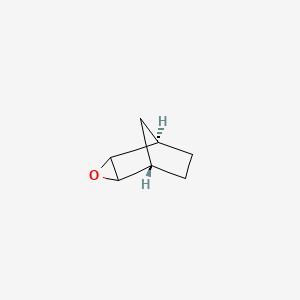
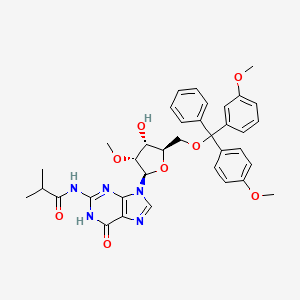
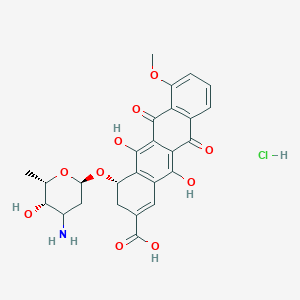
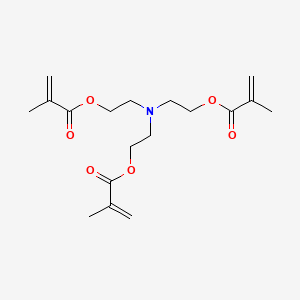
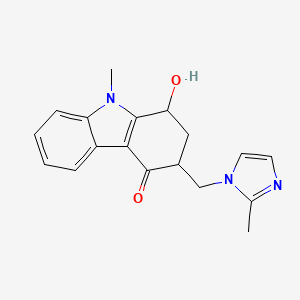
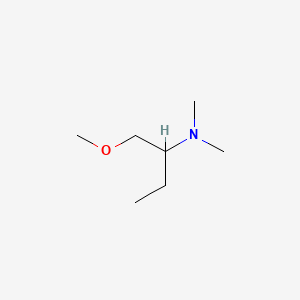
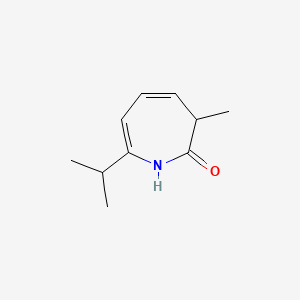
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
